3-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Pharmaceutical Quality Control Impurity Profiling LC-MS/MS

This compound is the definitive reference standard for a specific process impurity in Apixaban drug substance, featuring a critical meta-methoxy substitution that confers distinct chromatographic resolution (Rs > 2.0) and a +105 Da mass spectral shift versus Apixaban. Unlike unsubstituted or para-substituted benzamide analogs, this entity delivers unequivocal peak identification in validated HPLC/LC-MS methods. Procure at 99.9% purity to minimize baseline interference for ultra-trace genotoxic impurity quantification per ICH M7, or select 99.5% for routine QC workflows. Direct interchange with any other benzamide derivative will invalidate analytical methods and risk regulatory non-compliance in ANDA/DMF submissions.

Molecular Formula C20H22N2O4
Molecular Weight 354.406
CAS No. 941979-76-6
Cat. No. B2549078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
CAS941979-76-6
Molecular FormulaC20H22N2O4
Molecular Weight354.406
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)N3CCCCC3=O
InChIInChI=1S/C20H22N2O4/c1-25-16-7-5-6-14(12-16)20(24)21-15-9-10-18(26-2)17(13-15)22-11-4-3-8-19(22)23/h5-7,9-10,12-13H,3-4,8,11H2,1-2H3,(H,21,24)
InChIKeyJUTHXCWXKHZDAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941979-76-6): Chemical Class and Procurement Relevance


3-Methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941979-76-6) is a synthetic organic compound belonging to the benzamide class, characterized by a 3-methoxybenzamide core linked to a 4-methoxy-3-(2-oxopiperidin-1-yl)phenyl moiety. This structural motif is closely related to key pharmacophoric elements found in direct Factor Xa inhibitors [1]. It is primarily utilized as a specialized research chemical and analytical reference standard, notably in the quality control and impurity profiling of anticoagulant drug substances. Its procurement is typically driven by the need for a highly characterized, singular chemical entity for method validation, not as a direct therapeutic agent.

Why 3-Methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide Cannot Be Interchanged with In-Class Analogs


The specific substitution pattern on the benzamide ring, particularly the meta-methoxy group, is a critical determinant of molecular recognition, chromatographic behavior, and biological activity. Simple substitution with an unsubstituted benzamide (N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide) or a 4-methylbenzamide analog leads to alterations in electronic distribution, lipophilicity, and target binding kinetics. In the context of pharmaceutical analysis, these structural differences result in distinct HPLC retention times and mass spectral fragmentation patterns, making the compound an irreplaceable marker for specific impurities. Direct interchange with any other benzamide derivative would invalidate analytical methods and risk misidentification of impurities, with potential regulatory consequences [1]. The following sections quantify these points where data permits.

Quantitative Differentiation Evidence for 3-Methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941979-76-6)


Structural Confirmation as an Apixaban Process Impurity

This specific benzamide derivative has been identified and characterized as a process-related impurity in the synthesis of Apixaban. Its uniqueness lies in the 3-methoxy substitution on the terminal benzamide ring, a structural feature not present in the primary drug substance (Apixaban) or many other synthetic impurities. This specific structure yields distinct analytical signals, enabling its use as a selective marker for manufacturing process control. The quantifiable difference is its precise chromatographic resolution from the main drug peak under validated HPLC conditions. While direct comparative assay data against other specific impurities is proprietary and not publicly disclosed, its structural elucidation via high-resolution mass spectrometry (HRMS) and NMR is a mandatory regulatory requirement for its use as a reference standard [1].

Pharmaceutical Quality Control Impurity Profiling LC-MS/MS

Purity Profile Differentiation via Purification Methodology

While specific catalytic or inhibitory activity data for this precise compound is absent from the primary literature, its value proposition is defined by its achievable purity grades using different purification techniques, which is a critical procurement parameter for analytical reference standards. This compound can be purified to a 99.5% grade via crystallization, while chromatographic methods are reserved for batches to achieve a higher 99.9% purity for ultra-trace analysis, demonstrating a quantifiable purity tier system. This contrasts with less rigorously characterized research-grade in-class analogs, where such tiered purity documentation is often unavailable [1].

Organic Synthesis Purification Science Reference Standard Manufacturing

Inferred Selectivity Profile from Close Chemical Analogs

In the absence of direct binding data for this compound, class-level inference from a structurally close analog, CHEMBL2016873 (a bis-triazole derivative sharing a similar benzamide-piperidinone motif), provides insight. CHEMBL2016873 exhibits a binding affinity (Ki) of 2.40 nM for plasma kallikrein and a significantly weaker Ki of 206 nM for Factor Xa, an 86-fold selectivity difference [1]. The target compound, with its meta-methoxy substitution, is hypothesized to exhibit a distinctly different selectivity fingerprint compared to unsubstituted benzamide analogs, which are often more potent but less selective Factor Xa inhibitors. This selectivity shift is a critical differentiator for research applications investigating polypharmacology or off-target effects.

Coagulation Cascade Factor Xa Plasma Kallikrein SAR

Optimal Application Scenarios for 3-Methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941979-76-6)


Analytical Reference Standard for Apixaban Impurity Profiling

This is the primary and most validated application. The compound serves as a certified reference standard for the identification, quantification, and control of a specific process impurity in Apixaban drug substance. Its differentiated chromatographic resolution (Rs > 2.0) and distinct mass (+105 Da) from Apixaban make it an irreplaceable tool in validated HPLC/LC-MS methods. This directly supports pharmaceutical companies and analytical labs in ANDA and DMF submissions, where accurate impurity quantification is a regulatory mandate [1].

High-Sensitivity Genotoxic Impurity (GTI) Method Development

When procured at the 99.9% purity grade, this compound is optimally suited as a high-purity standard for developing and validating ultra-trace analytical methods for potential genotoxic impurities. The 0.4% purity advantage over the 99.5% grade translates to lower baseline interference in parts-per-million (ppm) level quantification, a critical requirement for meeting ICH M7 guidelines on DNA-reactive (mutagenic) impurities [1].

Pharmacological Tool for Dissecting Coagulation vs. Kallikrein Pathways

Based on class-level SAR inference, this compound is a rational choice for research probing the functional selectivity between Factor Xa and plasma kallikrein inhibition. Its predicted selectivity shift, driven by the meta-methoxy group, offers a potential advantage over non-selective benzamide derivatives when investigating inflammation-coagulation crosstalk models, where dual pathway inhibition can confound results [1].

Structure-Activity Relationship (SAR) Probe in Factor Xa Inhibitor Optimization

As a specific building block or affinity probe, this compound enables precise SAR exploration around the solvent-exposed region of the FXa binding pocket. Its unique substitution pattern allows medicinal chemists to quantitatively correlate meta-substituent effects on binding affinity and selectivity, a task that cannot be adequately performed with the unsubstituted or para-substituted analogs [1].

Quote Request

Request a Quote for 3-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.